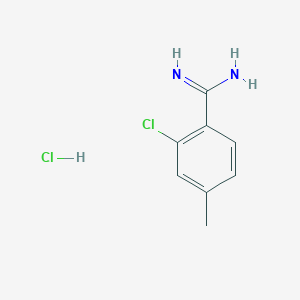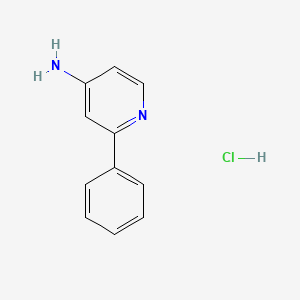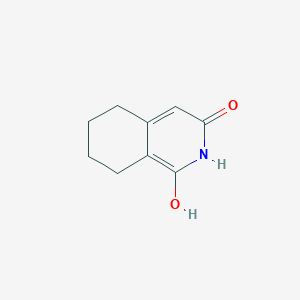
3-乙基-2-(1H-吡唑-1-YL)苯甲酸
描述
科学研究应用
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Benzoic acids and pyrazoles are broad classes of compounds that can have a variety of targets depending on their specific structures and functional groups. They are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of a specific benzoic acid or pyrazole compound would depend on its target. For example, some benzoic acid derivatives are known to inhibit enzymes, while some pyrazole compounds can act as antagonists for certain receptors .
Biochemical Pathways
Again, the affected biochemical pathways would depend on the specific targets of the compound. Benzoic acids and pyrazoles can be involved in a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acids and pyrazoles can vary widely. Factors such as the compound’s size, polarity, and specific functional groups can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a benzoic acid or pyrazole compound would depend on its mode of action and biochemical pathways. These could range from inhibiting a specific enzyme to blocking a receptor, leading to various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acids and pyrazoles .
生化分析
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can alter the enzyme’s activity, leading to changes in metabolic pathways and biochemical processes. The nature of these interactions is often characterized by the binding affinity and the structural compatibility between 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid and the target biomolecule .
Cellular Effects
The effects of 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding interaction can result in conformational changes in the target molecule, affecting its activity. Furthermore, 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Metabolic Pathways
3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, this compound may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity and the overall metabolic pathway. These interactions can lead to changes in the concentration of key metabolites, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing the use of 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid in research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid can be converted to 3-carboxy-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: The reduction of the carboxylic acid group yields 3-ethyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Halogenated derivatives such as 3-ethyl-2-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be formed.
相似化合物的比较
Similar Compounds
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(1H-Pyrazol-1-yl)benzoic acid: Lacks the ethyl group and has the pyrazole ring attached at a different position.
Uniqueness
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both an ethyl group and a pyrazole ring on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZTPHQMUWAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)


![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)
